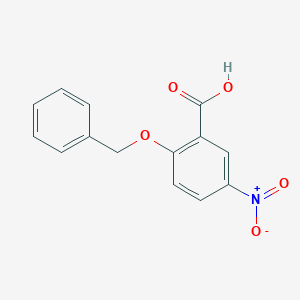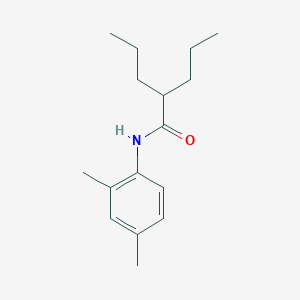
Pentanamide, N-(2,4-dimethylphenyl)-2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanamide, N-(2,4-dimethylphenyl)-2-propyl- is an organic compound that belongs to the class of amides. It is also known as N-(2,4-dimethylphenyl)-2-propylpentanamide or DPA. This compound has been extensively studied for its potential use in scientific research applications due to its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of Pentanamide, N-(2,4-dimethylphenyl)-2-propyl- is not fully understood. However, it is believed to act through various pathways depending on the biological activity being studied. For example, in cancer research, it has been shown to induce apoptosis and cell cycle arrest by inhibiting the activity of cyclin-dependent kinases. In neuropharmacology, it has been shown to protect neurons from oxidative stress by activating the Nrf2/ARE pathway. In anti-inflammatory research, it has been shown to inhibit the activity of NF-κB pathway.
Biochemical and Physiological Effects:
Pentanamide, N-(2,4-dimethylphenyl)-2-propyl- has been found to have various biochemical and physiological effects depending on the biological activity being studied. Some of the effects include:
1. Inhibition of cell growth and proliferation in cancer cells.
2. Protection of neurons from oxidative stress and prevention of neurodegeneration.
3. Reduction of inflammation and inhibition of pro-inflammatory cytokine production.
Advantages and Limitations for Lab Experiments
Pentanamide, N-(2,4-dimethylphenyl)-2-propyl- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied and has a well-established mechanism of action. However, there are also some limitations to its use in lab experiments. For example, its solubility in water is limited, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of Pentanamide, N-(2,4-dimethylphenyl)-2-propyl-. Some of the areas that could be explored include:
1. Development of new anti-cancer drugs based on the structure and mechanism of action of Pentanamide, N-(2,4-dimethylphenyl)-2-propyl-.
2. Further study of the neuroprotective properties of Pentanamide, N-(2,4-dimethylphenyl)-2-propyl- for the development of drugs for the treatment of neurodegenerative diseases.
3. Investigation of the anti-inflammatory properties of Pentanamide, N-(2,4-dimethylphenyl)-2-propyl- for the development of drugs for the treatment of inflammatory diseases.
In conclusion, Pentanamide, N-(2,4-dimethylphenyl)-2-propyl- is a valuable compound for scientific research applications due to its unique properties and mechanism of action. It has been extensively studied for its potential use in cancer research, neuropharmacology, and anti-inflammatory research. Further research in these areas could lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of Pentanamide, N-(2,4-dimethylphenyl)-2-propyl- can be achieved through various methods. One of the most common methods is the reaction of 2,4-dimethylphenyl isocyanate with 2-propylpentan-1-amine. The reaction is carried out in the presence of a suitable solvent and catalyst. The product is then purified through recrystallization or chromatography.
Scientific Research Applications
Pentanamide, N-(2,4-dimethylphenyl)-2-propyl- has been extensively studied for its potential use in scientific research applications. It has been found to have a wide range of biological activities that make it a valuable tool in various fields of research. Some of the areas where Pentanamide, N-(2,4-dimethylphenyl)-2-propyl- has been studied include:
1. Cancer Research: Pentanamide, N-(2,4-dimethylphenyl)-2-propyl- has been found to have anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This makes it a potential candidate for the development of new anti-cancer drugs.
2. Neuropharmacology: Pentanamide, N-(2,4-dimethylphenyl)-2-propyl- has been found to have neuroprotective properties. It has been shown to protect neurons from oxidative stress and prevent neurodegeneration. This makes it a potential candidate for the development of drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Anti-inflammatory: Pentanamide, N-(2,4-dimethylphenyl)-2-propyl- has been found to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. This makes it a potential candidate for the development of drugs for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
CAS RN |
4344-66-5 |
|---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C16H25NO/c1-5-7-14(8-6-2)16(18)17-15-10-9-12(3)11-13(15)4/h9-11,14H,5-8H2,1-4H3,(H,17,18) |
InChI Key |
DMJMAXVDYQZRKF-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=C(C=C(C=C1)C)C |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=C(C=C(C=C1)C)C |
Other CAS RN |
4344-66-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





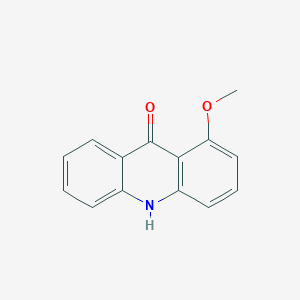

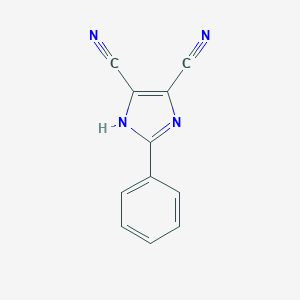

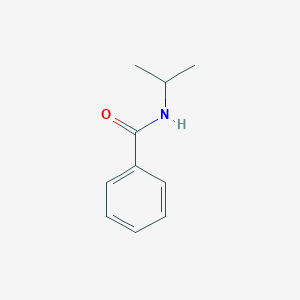


![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)
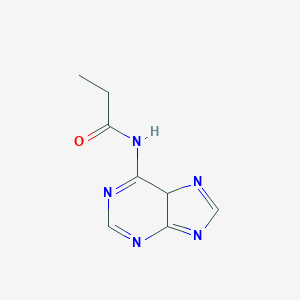

![2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184341.png)
